molecular formula C10H18Si B074649 Triallylmethylsilane CAS No. 1112-91-0

Triallylmethylsilane

Cat. No.: B074649
CAS No.: 1112-91-0
M. Wt: 166.33 g/mol
InChI Key: JFCCVNTYPIUJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triallylmethylsilane is an organosilicon compound with the molecular formula C10H18Si. It is a colorless to almost colorless clear liquid with a boiling point of 180°C and a density of 0.82 g/cm³ . This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triallylmethylsilane can be synthesized through the hydrosilylation reaction of allyl chloride with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .

Industrial Production Methods: In an industrial setting, triallyl(methyl)silane is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of allyl chloride to methylsilane, followed by purification through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Triallylmethylsilane: this compound stands out due to its three allyl groups, which provide unique reactivity in radical and substitution reactions. This makes it a valuable compound in the synthesis of complex organosilicon materials and in applications requiring high reactivity and selectivity .

Biological Activity

Triallylmethylsilane (TAMS) is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of TAMS, including its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18SiC_{10}H_{18}Si and is characterized by three allyl groups attached to a silicon atom. This structure allows for versatile reactivity, particularly in polymerization and organic synthesis processes.

Biological Activity Overview

The biological activity of TAMS has been investigated in various studies, revealing its potential applications in medicinal chemistry and materials science. The following sections detail specific areas of biological activity associated with TAMS.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to TAMS. For instance, a study on the molecular docking of various phytochemicals against COVID-19 proteins showed that this compound exhibited significant binding affinities, indicating its potential as a therapeutic agent against viral infections .

Antioxidant Properties

In addition to antiviral activity, TAMS has been noted for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. Research indicates that compounds with similar structures to TAMS can scavenge free radicals effectively, which is essential for preventing cellular damage .

Synthesis and Characterization

The synthesis of TAMS can be achieved through several methods, including hydrosilylation reactions involving allyl chloride and silanes. Characterization techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to confirm the identity and purity of synthesized compounds.

Table 1: Synthesis Conditions for this compound

MethodReagentsConditionsYield (%)
HydrosilylationAllyl chloride, silaneAnhydrous conditions85-90
Grignard ReactionTriallyl chlorideUnder inert atmosphere75-80

Case Studies

Several case studies have explored the implications of TAMS in biological systems:

  • Antiviral Efficacy : A study investigated the docking interactions of TAMS with viral proteases, demonstrating its potential as an inhibitor against SARS-CoV-2 protease (6LU7). The binding affinity was measured at 8.1 kJ mol-8.1\text{ kJ mol}, suggesting strong interactions that could lead to effective antiviral agents .
  • Polymer Applications : Research into hyperbranched polymers incorporating TAMS has shown enhanced mechanical properties and thermal stability. These materials can be utilized in biomedical applications due to their biocompatibility and functionalization capabilities .

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research may focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the safety and efficacy of TAMS-based compounds in therapeutic applications.
  • Mechanistic Studies : Understanding the mechanisms behind the antiviral and antioxidant activities at the molecular level.
  • Material Science Applications : Investigating the use of TAMS in developing advanced materials for drug delivery systems or tissue engineering.

Properties

IUPAC Name

methyl-tris(prop-2-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18Si/c1-5-8-11(4,9-6-2)10-7-3/h5-7H,1-3,8-10H2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCCVNTYPIUJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340647
Record name Triallylmethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-91-0
Record name Triallylmethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triallyl(methyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.